n-Boc-d-cysteine methyl ester
CAS No.: 133904-67-3
Cat. No.: VC7226972
Molecular Formula: C9H17NO4S
Molecular Weight: 235.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133904-67-3 |
---|---|
Molecular Formula | C9H17NO4S |
Molecular Weight | 235.3 |
IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate |
Standard InChI | InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12)/t6-/m1/s1 |
Standard InChI Key | NJGIAKIPSDCYAC-ZCFIWIBFSA-N |
SMILES | CC(C)(C)OC(=O)NC(CS)C(=O)OC |
Introduction
Molecular Structure and Physicochemical Properties
n-Boc-d-cysteine methyl ester belongs to the class of N-protected amino acid esters. Its IUPAC name, methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate, reflects its stereochemistry (D-configuration) and functional groups . The Boc group (tert-butoxycarbonyl) shields the amine, while the methyl ester protects the carboxylic acid, rendering the molecule inert toward nucleophilic and electrophilic agents during peptide elongation .
Stereochemical Configuration
The compound’s chirality arises from the cysteine backbone. The D-enantiomer (specified by the (2S) configuration in its IUPAC name) is distinct from the more common L-cysteine derivatives . This enantiomeric purity is critical for studies requiring precise stereochemical control, such as ligand-receptor interactions or enzymatic assays .
Physical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Weight | 235.30 g/mol | |
Boiling Point | 214°C (lit.) | |
Density | 1.143 g/mL at 25°C | |
Refractive Index | ||
Flash Point | 113°C (closed cup) | |
Optical Activity | (c = 7.5 in CHCl₃) |
These properties influence handling and storage protocols. For instance, the moderate flash point necessitates precautions against ignition in laboratory settings .
Synthesis and Manufacturing
The synthesis of n-Boc-d-cysteine methyl ester follows a two-step protection strategy:
Amino Group Protection
D-cysteine reacts with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous or organic medium. This step introduces the Boc group, forming N-Boc-d-cysteine . The reaction mechanism involves nucleophilic attack by the cysteine amine on the electrophilic carbonyl of Boc anhydride, yielding a stable carbamate.
Carboxyl Group Esterification
The free carboxylic acid of N-Boc-d-cysteine is then treated with methanol under acidic catalysis (e.g., HCl or H₂SO₄), resulting in the methyl ester . This Fischer esterification proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for methanol attack.
Applications in Peptide Synthesis and Beyond
Peptide Chain Assembly
n-Boc-d-cysteine methyl ester is a cornerstone in solid-phase peptide synthesis (SPPS). The Boc group’s stability under basic conditions allows sequential deprotection using trifluoroacetic acid (TFA), enabling stepwise elongation . Unlike the acid-labile Fmoc group, Boc requires harsher deprotection, making it suitable for synthesizing peptides resistant to aggregation .
Thiol-Driven Functionalization
The free thiol (-SH) group permits post-synthetic modifications:
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Disulfide Bridging: Oxidation forms inter- or intrachain disulfide bonds, critical for protein folding .
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Conjugation: Thiol-ene reactions or Michael additions enable attachment of fluorophores, polymers, or drug molecules .
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Dehydroalanine Formation: Treatment with oxidizing agents converts cysteine to dehydroalanine, a non-natural amino acid for click chemistry .
Asymmetric Synthesis
The D-configuration of this compound facilitates the preparation of non-racemic sulfhydryl compounds. For example, it serves as a chiral building block in synthesizing allyl sulfides and trifluoromethylated molecules, which are prevalent in pharmaceuticals .
Comparison with Related Compounds
L- vs. D-Enantiomers
The L-enantiomer (CAS 55757-46-5) shares identical physical properties but opposite optical activity () . While L-cysteine derivatives dominate biological studies, the D-form is preferred for probing enzymatic stereoselectivity or designing D-peptides resistant to proteolysis .
Alternative Protecting Groups
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